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molecular formula C12H19N3OSi B8530063 N,N-dimethyl-2-[4-(2-trimethylsilylethynyl)pyrazol-1-yl]acetamide

N,N-dimethyl-2-[4-(2-trimethylsilylethynyl)pyrazol-1-yl]acetamide

Cat. No. B8530063
M. Wt: 249.38 g/mol
InChI Key: KDRCEGUINBDDSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09371319B2

Procedure details

N,N-Dimethyl-2-(4-((trimethylsilyl)ethynyl)-1H-pyrazol-1-yl)acetamide (Preparation 100, 0.55 g, 2.2 mmol) was dissolved in dry THF (10 ml). To the stirred solution was then added a solution of TBAF in THF (2.4 ml of a 1M solution in THF, 2.4 mmol). After 20 minutes the reaction was concentrated in vacuo and the residue taken up in ethyl acetate. The organic solution was washed with water, brine and dried over sodium sulphate. The organic solution was then concentrated in vacuum and the crude product purified by silica gel column chromatography eluting with neat ethyl acetate to afford the title compound as a pale brown powder (0.3 g, 77%). 1H-NMR (500 MHz, CDCl3): δ 2.98 (s, 3H), 3.01 (s, 1H), 3.07 (s, 3H), 4.95 (s, 2H), 7.62 (s, 1H), 7.69 (s, 1H).
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:17])[C:3](=[O:16])[CH2:4][N:5]1[CH:9]=[C:8]([C:10]#[C:11][Si](C)(C)C)[CH:7]=[N:6]1.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1>[C:10]([C:8]1[CH:7]=[N:6][N:5]([CH2:4][C:3]([N:2]([CH3:17])[CH3:1])=[O:16])[CH:9]=1)#[CH:11] |f:1.2|

Inputs

Step One
Name
Quantity
0.55 g
Type
reactant
Smiles
CN(C(CN1N=CC(=C1)C#C[Si](C)(C)C)=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 20 minutes the reaction was concentrated in vacuo
Duration
20 min
WASH
Type
WASH
Details
The organic solution was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution was then concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
the crude product purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with neat ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(#C)C=1C=NN(C1)CC(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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